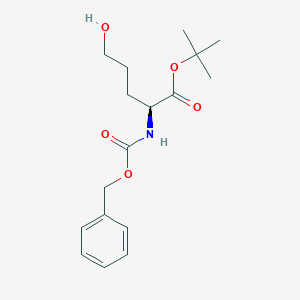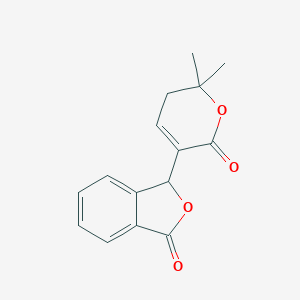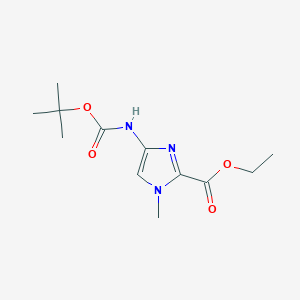![molecular formula C8H6ClN3 B180473 4-氯-2-甲基吡啶并[3,4-d]嘧啶 CAS No. 101900-98-5](/img/structure/B180473.png)
4-氯-2-甲基吡啶并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6ClN3. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrido[3,4-d]pyrimidine core structure, substituted with a chlorine atom at the 4-position and a methyl group at the 2-position.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown promise in biological assays, indicating potential as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
Target of Action
The primary target of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
4-Chloro-2-methylpyrido[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, 4-Chloro-2-methylpyrido[3,4-d]pyrimidine disrupts these transitions, leading to cell cycle arrest and apoptosis .
Result of Action
The result of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine’s action is the significant inhibition of cell growth . It achieves this by causing cell cycle arrest and inducing apoptosis in cells . This makes it a potential candidate for cancer treatment.
Action Environment
The action of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
准备方法
The synthesis of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in ethanol, followed by heating to reflux and subsequent treatment with hydrochloric acid to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-Chloro-2-methylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at the 2-position.
Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
相似化合物的比较
4-Chloro-2-methylpyrido[3,4-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
2-Chloro-4-methylpyridine: Similar in structure but lacks the pyrimidine ring, leading to different chemical properties and biological activities.
Piritrexim: A synthetic antifolate with a pyridopyrimidine core, used for its anti-tumor properties.
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug, highlighting the therapeutic potential of this class of compounds.
The uniqueness of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
属性
IUPAC Name |
4-chloro-2-methylpyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIBEFIEMQBRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544427 |
Source


|
| Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101900-98-5 |
Source


|
| Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)

![6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one](/img/structure/B180400.png)




![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)
![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)




